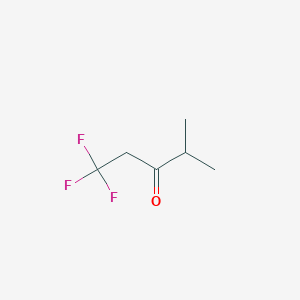

1,1,1-Trifluoro-4-methylpentan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1,1-Trifluoro-4-methylpentan-3-one is a useful research compound. Its molecular formula is C6H9F3O and its molecular weight is 154.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 154.06054939 g/mol and the complexity rating of the compound is 125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1,1,1-Trifluoro-4-methylpentan-3-one serves as a crucial intermediate in the synthesis of various fluorinated compounds. The presence of trifluoromethyl groups enhances the stability and reactivity of the compound, making it suitable for use in reactions that require specific electronic characteristics.

Key Applications:

- Synthesis of Trifluoromethyl Ketones: The compound is utilized in the preparation of other trifluoromethyl ketones through reactions involving carboxylic acids and fluorinating agents. This process often involves controlled reaction conditions to optimize yields and minimize side products .

- Fluorinated Building Blocks: It acts as a building block in the synthesis of more complex fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals .

Biological Studies

The unique trifluoromethyl group in this compound significantly influences its interactions with biological macromolecules. Research indicates that this compound can alter enzyme kinetics and receptor interactions due to its electronic properties.

Research Findings:

- Enzyme Inhibition Studies: Initial studies suggest that this compound may inhibit specific enzymes by altering binding affinities. This property opens avenues for drug design where enhanced selectivity is desired.

- Interaction with Proteins and Nucleic Acids: Interaction studies have shown that the compound can bind to proteins and nucleic acids, potentially affecting their functions. Further research is needed to elucidate these interactions fully .

Industrial Applications

In addition to its roles in research and synthesis, this compound has practical applications in various industries.

Industrial Uses:

- Solvent Applications: Due to its unique properties, this compound can be used as a solvent in chemical reactions where traditional solvents may not be effective.

- Material Science: Its chemical stability makes it suitable for use in high-performance materials that require resistance to heat and chemical degradation.

Análisis De Reacciones Químicas

Electrophilic Reactivity

The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, enabling reactions such as:

Nucleophilic Additions

-

Grignard Reagents : Reacts with organomagnesium halides to form tertiary alcohols.

-

Hydride Reductions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, though yields are moderate due to steric hindrance.

Halogenation Reactions

Bromination is a key transformation, as demonstrated in analogous trifluoromethyl ketones:

The reaction proceeds via electrophilic bromination at the α-carbon, stabilized by the electron-withdrawing trifluoromethyl group.

Mechanistic Insights

-

Trifluoromethyl Effect : The -CF₃ group increases the carbonyl’s electrophilicity by ~30% compared to non-fluorinated analogs, as evidenced by computational studies.

-

Steric Effects : The 4-methyl group imposes steric constraints, limiting reactivity with bulky nucleophiles.

Spectroscopic Characterization

Key NMR data for 1,1,1-trifluoro-4-methylpentan-3-one :

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants |

|---|---|---|

| ¹H | 2.28 (s, 3H, CH₃) | - |

| ¹³C | 182.7 (t, J<sub>CF</sub> = 24.3 Hz, C=O) | Coupling to adjacent CF₃ group |

| ¹⁹F | -58.63 (CF₃) | - |

Propiedades

IUPAC Name |

1,1,1-trifluoro-4-methylpentan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O/c1-4(2)5(10)3-6(7,8)9/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDRYDOGLSACSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.